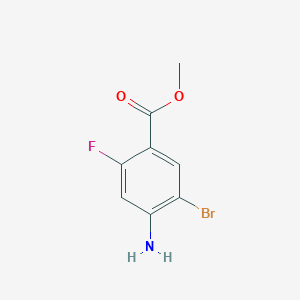

Methyl 4-amino-5-bromo-2-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-amino-5-bromo-2-fluorobenzoate” is a chemical compound with the molecular formula C8H6BrFO2 . It is the methyl ester derivative of 4-Bromo-2-fluorobenzoic Acid and is used as a reagent in the synthesis of aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C8H6BrFO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring substituted with bromo, fluoro, and amino groups, and a carboxylate ester group. Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 233.034 Da . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

Methyl 4-amino-5-bromo-2-fluorobenzoate serves as an intermediate in the synthesis of various complex molecules, demonstrating its importance in organic chemistry. For instance, it has been utilized in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This synthesis underscores the compound's role in facilitating the production of medically relevant substances. The process involves cross-coupling reactions and diazotization, highlighting the compound's versatility in chemical synthesis (Qiu et al., 2009).

Metal Complex Formation

The study of metal(II) 2-fluorobenzoate complexes has provided insights into how substituents like amino, bromo, and fluoro groups on benzoate rings affect the structures and properties of metal complexes. Such research contributes to our understanding of the factors influencing the formation and characteristics of these complexes, with potential applications in materials science and coordination chemistry. The investigation into different metal ions and N-donor ligands reveals the diversity of structures achievable, from monomeric to polymeric, and emphasizes the role of these compounds in developing new materials with specific physical and biological properties (Öztürkkan & Necefoğlu, 2022).

Fluorescence and Chemosensor Development

Compounds like this compound are foundational in the development of fluorescent chemosensors, showcasing their utility in detecting various analytes. Through modifications and functionalization, researchers have leveraged the compound's structure to create sensitive and selective sensors for metal ions, anions, and neutral molecules. This area of research is crucial for environmental monitoring, medical diagnostics, and chemical analysis, demonstrating the compound's significance beyond basic chemical synthesis (Roy, 2021).

Safety and Hazards

While specific safety and hazard information for “Methyl 4-amino-5-bromo-2-fluorobenzoate” is not available, general precautions should be taken while handling this compound. It is advisable to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propiedades

IUPAC Name |

methyl 4-amino-5-bromo-2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCYKKRVIIGZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2776010.png)

![8-(3-chloro-4-methoxyphenyl)-3-cinnamyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2776012.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776013.png)

![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2776014.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2776019.png)

![2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2776024.png)

![3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2776027.png)